molecular formula C5H8N2O2 B1436251 5-Oxa-2,7-diazaspiro[3.4]octan-6-one CAS No. 1446355-49-2

5-Oxa-2,7-diazaspiro[3.4]octan-6-one

Cat. No.: B1436251
CAS No.: 1446355-49-2
M. Wt: 128.13 g/mol
InChI Key: JOSUSMBJSISVHN-UHFFFAOYSA-N
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Description

5-Oxa-2,7-diazaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C5H8N2O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring using readily available starting materials and conventional chemical transformations. This method typically requires minimal chromatographic purifications to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Oxa-2,7-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Oxa-2,7-diazaspiro[3.4]octan-6-one has several scientific research applications. It is studied for its potential as a sigma-1 receptor antagonist, which can enhance the antinociceptive effect of morphine and prevent morphine-induced analgesic tolerance . This makes it a promising candidate for developing novel analgesics. Additionally, its unique structure and reactivity make it useful in medicinal chemistry for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one involves its interaction with sigma-1 receptors. By antagonizing these receptors, the compound can enhance the analgesic effects of mu opioid receptor agonists like morphine without amplifying adverse effects . This interaction helps in preventing the development of analgesic tolerance, making it a valuable compound in pain management research.

Comparison with Similar Compounds

5-Oxa-2,7-diazaspiro[3.4]octan-6-one can be compared with other spiro compounds such as 2,6-diazaspiro[3.4]octan-7-one. Both compounds share a similar spiro structure but differ in their specific functional groups and biological activities. 2,6-diazaspiro[3.4]octan-7-one is also studied for its potential as a sigma-1 receptor antagonist . The uniqueness of this compound lies in its specific interactions and applications in enhancing analgesic effects and preventing tolerance.

Properties

IUPAC Name

5-oxa-2,7-diazaspiro[3.4]octan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-4-7-3-5(9-4)1-6-2-5/h6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSUSMBJSISVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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